![molecular formula C8H8N2O2 B2548975 4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one CAS No. 108129-37-9](/img/structure/B2548975.png)
4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one
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Description
Compounds like “4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements .
Synthesis Analysis
The synthesis of similar compounds often involves the use of energetic ionic compounds due to their relatively low sensitivities compared to the corresponding covalent compounds . The synthesis of these molecules is mostly limited to the designing of anionic moieties .Molecular Structure Analysis
The molecular structure of similar compounds often includes a pyrazolo or pyridine derivative, which are types of nitrogen-containing heterocycles .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve amination or hydrazination of a chloro compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary greatly. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined through various experimental methods .Scientific Research Applications
- Energetic Ionic Compounds : The synthesis of 4-Amino-6-methylfuro[3,4-c]pyridin-3(1H)-one derivatives leads to energetic ionic compounds with good detonation performances and low sensitivities. These materials have applications in propellants, explosives, and pyrotechnics .
- Azides and Nitrogen-Rich Heterocycles : The compound’s unique structure makes it a valuable precursor for synthesizing fused pyridinyl azides and other nitrogen-rich heterocycles. These compounds play essential roles in drug discovery and materials science .
Materials Science and Energetic Materials
Heterocyclic Chemistry
properties
IUPAC Name |
4-amino-6-methyl-1H-furo[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-2-5-3-12-8(11)6(5)7(9)10-4/h2H,3H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSLUSIEEWIGGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)N)C(=O)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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